molecular formula C7H8N2O B12568595 7H-Oxazolo[3,2-A]pyridin-7-amine CAS No. 201532-36-7

7H-Oxazolo[3,2-A]pyridin-7-amine

Cat. No.: B12568595
CAS No.: 201532-36-7
M. Wt: 136.15 g/mol
InChI Key: JEWMRZCQQXBWEZ-UHFFFAOYSA-N
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Description

7H-Oxazolo[3,2-A]pyridin-7-amine is a bicyclic heterocyclic compound featuring a fused oxazole and pyridine ring system with an amine substituent at the 7-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The oxazole moiety enhances metabolic stability and modulates solubility, while the pyridine-amine core enables hydrogen bonding and π-π interactions critical for biological activity .

Properties

CAS No.

201532-36-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

7H-[1,3]oxazolo[3,2-a]pyridin-7-amine

InChI

InChI=1S/C7H8N2O/c8-6-1-2-9-3-4-10-7(9)5-6/h1-6H,8H2

InChI Key

JEWMRZCQQXBWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=COC2=CC1N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-oxazole with Alkynoates

A highly efficient and regioselective method involves the [3+3] cyclocondensation of 2-amino-oxazole derivatives with alkynoates under mild conditions. This method was demonstrated in the synthesis of oxazolo[3,2-a]pyrimidin-7-ones, which are structurally related to 7H-oxazolo[3,2-a]pyridin-7-amine, and can be adapted for the amine derivative.

General procedure:

  • Mix 2-amino-oxazole (1 equiv) with a fluorinated alkynoate (1.3 equiv) in dry methanol.
  • Stir the mixture under an inert argon atmosphere.
  • Heat at 70 °C for 12 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Isolate the product by solvent evaporation and purification.

This method yields the fused oxazolo-pyridine ring system with high regioselectivity and good yields (56–61% for oxazolo[3,2-a]pyrimidin-7-ones) without the need for transition metal catalysts.

Parameter Condition Outcome
Substrate 2-Amino-oxazole derivatives Starting material
Reagent Fluorinated alkynoates Cyclocondensation partner
Solvent Methanol Reaction medium
Temperature 70 °C Optimal for cyclization
Time 12 hours Sufficient for completion
Atmosphere Argon Inert to prevent side reactions
Yield 56–61% Moderate to good

Cyclization via Phosphoryl Chloride (POCl3) Mediated Ring Closure

Another approach, particularly for related oxazolo[5,4-d]pyrimidines but adaptable to oxazolo[3,2-a]pyridines, involves cyclization of appropriately substituted pyrimidine or oxazole precursors using phosphoryl trichloride (POCl3). This reagent promotes ring closure by activating hydroxyl or amino groups, facilitating intramolecular cyclization.

  • Starting from 2-mercapto-5-benzoylamino-4-hydroxypyrimidine derivatives.
  • Treatment with POCl3 induces cyclization to form the fused oxazolo-pyridine ring.
  • Subsequent workup yields the amino-substituted bicyclic compound.

This method is useful for synthesizing amino-substituted oxazolo-pyridine derivatives with good control over substitution patterns.

Functionalization of Preformed Oxazolo[3,2-a]pyridine Scaffolds

Post-cyclization functionalization strategies include:

  • Suzuki-Miyaura cross-coupling and Sonogashira coupling on halogenated intermediates to introduce aryl or alkynyl substituents at specific positions, which can be adapted to install or modify amino groups.
  • Reduction or substitution reactions on nitro or halogenated precursors to yield the 7-amino derivative.

These methods allow structural diversification and fine-tuning of the amino substituent environment.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
[3+3] Cyclocondensation 2-Amino-oxazole + fluorinated alkynoates, MeOH, 70 °C, 12 h One-pot, regioselective, metal-free Moderate yields, fluorinated substrates preferred 56–61
POCl3-mediated Cyclization Pyrimidine derivatives + POCl3 Effective ring closure, good regioselectivity Requires sensitive substrates, harsh reagent Moderate
Cross-coupling Functionalization Halogenated intermediates + Pd catalysts Structural diversity, late-stage modification Requires prefunctionalized substrates 55–92 (for coupling)

Chemical Reactions Analysis

Types of Reactions

7H-Oxazolo[3,2-A]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-A]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7H-Oxazolo[3,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7H-Oxazolo[3,2-A]pyridin-7-amine, their applications, and distinguishing features:

Compound Core Structure Key Substituents Applications Key Findings
7H-Oxazolo[3,2-A]pyridin-7-amine Oxazole + pyridine (amine at C7) Amine group Theoretical interest Limited direct data; structural analogs suggest potential in drug delivery .
Thieno[3,2-b]pyridin-7-arylamines Thiophene + pyridine (amine at C7) Methoxy/fluoroaryl groups Antitumor agents GI₅₀ values < 1 µM in tumor cell lines; high magnetoliposome encapsulation (>75%) .
Imidazo[1,2-a]pyridin-7-amine Imidazole + pyridine (amine at C7) Methyl/methoxyphenyl groups Tau PET imaging tracers High selectivity for tau aggregates; specific activity >500 GBq/mmol .
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Cyclopentane + pyridine (amine at C7) Propargyl group Neurodegenerative disease analogs Intermediate in rasagiline synthesis; 5-step synthetic route .

Structural and Functional Differences

  • Thieno[3,2-b]pyridin-7-arylamines (): Core: Thiophene fused to pyridine. Function: Antitumor activity via strong intramolecular charge transfer (ICT) in excited states, enhancing fluorescence and drug delivery efficiency in magnetoliposomes . Example: N-(3-fluorophenyl)thieno[3,2-b]pyridin-7-amine (3b) shows GI₅₀ values < 0.5 µM in human tumor lines, outperforming non-fluorinated analogs .
  • Imidazo[1,2-a]pyridin-7-amine Derivatives (): Core: Imidazole fused to pyridine. Function: Tau PET imaging probes with nanomolar affinity for tau aggregates. RO6931643 (N-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine) exhibits minimal off-target binding in Alzheimer’s disease models .
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine ():

    • Core: Cyclopentane fused to pyridine.
    • Function: Intermediate in synthesizing rasagiline analogs for Parkinson’s disease. Synthetic steps include N-oxidation and α-acetylation-deoxygenation .

Physicochemical and Pharmacokinetic Properties

  • Thieno-pyridin-amines: Exhibit fluorescence in polar media (λₑₘ ≈ 450 nm), aiding in tracking drug delivery. LogP values ~2.5–3.0 suggest moderate lipophilicity, compatible with lipid-based carriers .
  • Imidazo-pyridin-amines: High radiochemical purity (>96%) and blood-brain barrier penetration due to low molecular weight (<400 Da) .
  • 7H-Oxazolo[3,2-A]pyridin-7-amine (inferred): Predicted higher metabolic stability than thieno-analogs due to oxazole’s resistance to oxidation .

Biological Activity

7H-Oxazolo[3,2-A]pyridin-7-amine is a bicyclic compound that integrates an oxazole ring with a pyridine ring. This unique structure contributes to its promising biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications range from antimicrobial to anticancer properties, and understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of 7H-Oxazolo[3,2-A]pyridin-7-amine is C₇H₆N₂O, with a molecular weight of approximately 136.15 g/mol. The compound features a nitrogen-containing five-membered oxazole ring fused to a six-membered pyridine ring, which enhances its stability and reactivity.

The biological activity of 7H-Oxazolo[3,2-A]pyridin-7-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, thereby modulating biological processes. Further kinetic studies are essential to elucidate these interactions more comprehensively.

Antimicrobial Properties

Research indicates that 7H-Oxazolo[3,2-A]pyridin-7-amine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 7H-Oxazolo[3,2-A]pyridin-7-amine possess anticancer properties. These compounds have been tested against several cancer cell lines, showing cytotoxic effects that may be linked to their ability to induce apoptosis in cancer cells .

Plant Growth Regulation

Interestingly, compounds related to 7H-Oxazolo[3,2-A]pyridin-7-amine have been evaluated for their plant growth-regulating activities. Studies have shown that at low concentrations (10^-9 M), these compounds can stimulate seed germination and vegetative growth in various plant species, outperforming traditional phytohormones like auxins and cytokinins .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to 7H-Oxazolo[3,2-A]pyridin-7-amine:

Compound NameStructural FeaturesUnique Properties
Oxazolo[3,2-a]pyridineSimilar bicyclic structureExhibits distinct reactivity patterns
Thiazolo[3,2-a]pyridineContains sulfur instead of oxygenKnown for antimicrobial properties
Pyrido[1,2-a]oxazoleDifferent ring fusionPotential use in neuropharmacology
Isoxazolo[3,2-a]pyridineContains an isoxazole ringUnique electronic properties due to nitrogen placement

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of 7H-Oxazolo[3,2-A]pyridin-7-amine against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
  • Anticancer Activity : In another study, derivatives were tested on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that certain derivatives induced significant apoptosis through the activation of caspase pathways, highlighting their potential as anticancer therapeutics .
  • Plant Growth Regulation : Research involving barley seedlings treated with low concentrations of 7H-Oxazolo[3,2-A]pyridin-7-amine revealed enhanced growth metrics compared to controls. The treated seedlings exhibited increased root length and biomass accumulation, suggesting the compound's efficacy as a plant growth regulator .

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